![molecular formula C20H27N3O5 B2987789 4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021122-23-5](/img/structure/B2987789.png)
4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d]pyrimidine core followed by the addition of the various substituents. The 3,4-dimethoxyphenyl group could potentially be introduced using a Friedel-Crafts alkylation . The isopropoxypropyl group might be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,4-d]pyrimidine core would likely contribute to the rigidity of the molecule, while the various substituents would add to its complexity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the dione group could potentially undergo reduction reactions to form a diol . The ether groups (in the 3,4-dimethoxyphenyl and isopropoxypropyl groups) might be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For instance, the presence of the ether and dione groups could influence its solubility .Scientific Research Applications
Muscle Relaxant Synthesis
This compound is utilized as an intermediate in the synthesis of muscle relaxants like papaverine . Papaverine is a vasodilator that works by relaxing the muscles in your blood vessels to help them dilate (widen). This compound’s role in the synthesis process is crucial for the production of such pharmaceuticals.
Protective Group in Thiolate Monolayer Formation
The 3,4-dimethoxyphenyl moiety serves as a solubilizing protective group for thiol moieties in the formation of aromatic thiolate monolayers . These monolayers are significant in various applications, including the development of sensors and the stabilization of metal nanoparticles.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be used to create a variety of structurally complex molecules. This includes the synthesis of modified diterpenes, which rely on sulfenium ion-promoted polyene cyclization .
Future Directions
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-12(2)28-9-5-8-23-11-14-17(19(23)24)18(22-20(25)21-14)13-6-7-15(26-3)16(10-13)27-4/h6-7,10,12,18H,5,8-9,11H2,1-4H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXYIUXDVJKJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.